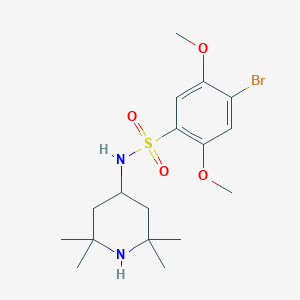
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and has been used in scientific research to study pain and addiction.
Mechanism of Action
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects. However, unlike traditional opioids such as morphine, 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide does not appear to cause respiratory depression, making it a safer alternative for pain management.
Biochemical and Physiological Effects:
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide has been shown to produce analgesia in animal models of pain. It also produces other effects commonly associated with opioids, such as sedation and euphoria. However, it does not appear to cause respiratory depression or other side effects commonly associated with traditional opioids.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide in scientific research is its potent analgesic effects, which make it a useful tool for studying pain pathways and mechanisms. Additionally, its lack of respiratory depression and other side effects make it a safer alternative to traditional opioids. However, one limitation is its potential for abuse, as it has been shown to produce euphoria and may be addictive.
Future Directions
There are several potential future directions for research on 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide. One area of interest is its potential as a treatment for pain, particularly in cases where traditional opioids are not effective or are contraindicated. Additionally, it may be useful in the study of addiction and withdrawal, as it produces effects similar to traditional opioids but without some of the negative side effects. Further research is needed to fully understand the potential uses and limitations of 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide in scientific research.
Synthesis Methods
The synthesis of 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide involves the reaction of 4-butoxybenzenesulfonyl chloride with cyclohexylamine and methylamine. This reaction produces 4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide, which is then purified using various methods such as recrystallization and column chromatography.
Scientific Research Applications
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide has been used in scientific research to study pain and addiction. It has been shown to have potent analgesic effects, making it a useful tool in the study of pain pathways and mechanisms. Additionally, it has been used to study the mechanisms of opioid addiction and withdrawal.
properties
Product Name |
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-butoxy-N-cyclohexyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-14-21-16-10-12-17(13-11-16)22(19,20)18(2)15-8-6-5-7-9-15/h10-13,15H,3-9,14H2,1-2H3 |
InChI Key |
RWSQCJIBVKHBAE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)



![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)






![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)